Methyl 5-fluoro-6-hydroxynicotinate

描述

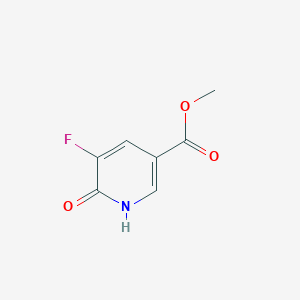

Structure

3D Structure

属性

IUPAC Name |

methyl 5-fluoro-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBRPFJMKSQKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Transformative Strategies Involving Methyl 5 Fluoro 6 Hydroxynicotinate

Direct Synthetic Routes to Methyl 5-Fluoro-6-Hydroxynicotinate and Analogues

The primary and most direct route to this compound is through the esterification of its corresponding carboxylic acid, 5-fluoro-6-hydroxynicotinic acid. This acid is commercially available and serves as a key starting material. chemscene.comnih.gov The esterification is typically achieved by reacting the acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. This is a standard and high-yielding procedure for the formation of methyl esters from carboxylic acids.

An analogous procedure is used for the synthesis of the non-fluorinated counterpart, Methyl 6-hydroxynicotinate, where 6-hydroxynicotinic acid is refluxed in methanol with concentrated sulfuric acid. chemicalbook.com This further supports the viability of this method for the fluorinated derivative.

Another potential route to analogs involves the modification of existing nicotinic acid esters. For instance, Methyl 5-chloro-6-fluoronicotinate has been synthesized from Methyl 5,6-dichloronicotinate through a fluoride-chloride exchange reaction. uark.edu This highlights the possibility of introducing the fluoro group at a later stage of the synthesis.

Table 1: Synthesis of Methyl 6-hydroxynicotinate (Analogous Route)

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| 6-Hydroxynicotinic acid | Methanol, Sulfuric acid | Reflux, 10 hours | Methyl 6-hydroxynicotinate | ~85% | chemicalbook.com |

Derivatization Chemistry and Functional Group Interconversions of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the methyl ester, the hydroxyl group, and the fluorinated pyridine (B92270) ring. Each of these sites can be selectively targeted to generate a diverse range of derivatives.

Hydrolysis of the Ester Moiety to Nicotinic Acid Analogues

The methyl ester of this compound can be readily hydrolyzed back to the parent carboxylic acid, 5-fluoro-6-hydroxynicotinic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. google.com This transformation is fundamental for converting the ester into a functional group that can participate in amide bond formation or other carboxylic acid-specific reactions.

Electrophilic and Nucleophilic Substitutions on the Fluorinated Hydroxypyridine Ring System

The pyridine ring in this compound is electron-deficient, which generally makes it more susceptible to nucleophilic substitution than electrophilic substitution. The presence of the electron-withdrawing fluoro group and the ester group further deactivates the ring towards electrophiles. Conversely, these groups, along with the hydroxyl group, influence the regioselectivity of both electrophilic and nucleophilic attacks.

Halogenation of the pyridine ring is a key transformation. A direct precedent for this is the bromination of Methyl 6-hydroxynicotinate. chemicalbook.com In this reaction, treatment of Methyl 6-hydroxynicotinate with bromine in acetic acid leads to the formation of Methyl 5-bromo-6-hydroxynicotinate in excellent yield. google.com It is highly probable that a similar reaction with this compound would result in substitution at one of the available ring positions, although the directing effects of the existing fluorine atom would need to be considered.

Table 2: Bromination of Methyl 6-hydroxynicotinate

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| Methyl 6-hydroxynicotinate | Bromine, Acetic acid | 60°C, 18 hours | Methyl 5-bromo-6-hydroxynicotinate | 100% | google.com |

The hydroxyl group of this compound can undergo O-alkylation and O-acylation. Alkylation can be achieved using alkyl halides in the presence of a base to deprotonate the hydroxyl group. researchgate.net Similarly, acylation can be performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding ester. mdpi.com

Alkylation can also occur on the pyridine nitrogen, particularly under more forcing conditions or with specific alkylating agents. The choice of reagents and reaction conditions determines the selectivity between N-alkylation and O-alkylation.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Methodologies

The pyridine scaffold of this compound is well-suited for various cross-coupling reactions, which are pivotal for constructing complex molecular architectures. These reactions typically involve the functionalization of the pyridine ring by forming new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. For a molecule like this compound, the hydroxyl group at the C6 position would first need to be converted into a better leaving group, such as a triflate (-OTf) or a nonaflate, to participate in the catalytic cycle. The C-F bond is generally robust and less reactive under these conditions.

Once activated as a pyridyl triflate, the substrate can be coupled with a variety of aryl- or vinyl-boronic acids or their corresponding esters. The reaction typically proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base, solvent, and ligand is crucial for achieving high yields and can be tailored to the specific substrates. researchgate.net For instance, potassium phosphate (B84403) (K₃PO₄) in a solvent like dioxane is a common combination for such couplings. researchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents onto the pyridine ring, which is a key strategy in the synthesis of pharmaceutical compounds and functional materials. researchgate.netyoutube.com Challenges in this transformation can arise from the Lewis basicity of the pyridine nitrogen, which may coordinate to the palladium center and inhibit catalytic activity. nih.gov The development of specialized ligands and reaction conditions has helped to overcome these limitations, enabling the coupling of even challenging substrates like 2-halopyridines. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Triflates

| Catalyst | Base | Solvent | Coupling Partner | Temperature | Yield Range |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Alkenyl pinacol (B44631) boronates | 80-100 °C | Good to Excellent |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Arylboronic acids | 100 °C | Moderate to Good |

This table presents generalized conditions based on reactions with analogous pyridyl triflates and halides and is representative of potential conditions for the activated form of this compound. researchgate.net

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling provides a valuable method for forming carbon-heteroatom bonds, specifically aryl ethers and aryl amines, using a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction couples an N-H or O-H containing compound with a boronic acid, typically in the presence of a copper source like copper(II) acetate (B1210297) [Cu(OAc)₂] and a base. Unlike palladium-catalyzed couplings, the Chan-Lam reaction can often be performed at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

For this compound, the C6-hydroxyl group is an intrinsic nucleophile, making it a prime candidate for direct O-arylation via a Chan-Lam coupling. This allows for the synthesis of 6-aryloxynicotinates without the need for pre-activation of the hydroxyl group. The reaction mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the desired C-O bond. wikipedia.org

The scope of the reaction is broad, accommodating a variety of aryl and heteroaryl boronic acids. researchgate.netrsc.org This methodology represents a more direct and often milder alternative to the Buchwald-Hartwig amination or etherification for certain substrates. researchgate.net

Table 2: Typical Reagents for Chan-Lam O-Arylation

| Copper Source | Ligand (optional) | Base | Solvent | Temperature |

|---|---|---|---|---|

| Cu(OAc)₂ | Pyridine | Et₃N | Dichloromethane (DCM) | Room Temperature |

| CuI | Phenanthroline | Cs₂CO₃ | Dimethylformamide (DMF) | 80-110 °C |

This table outlines common conditions for Chan-Lam couplings, which would be applicable for the O-arylation of this compound with various boronic acids. wikipedia.orgorganic-chemistry.orgresearchgate.net

Classical Ullmann-Type Coupling Strategies

The Ullmann condensation is a classical copper-promoted reaction for the formation of C-O, C-N, and C-S bonds. wikipedia.org Traditionally, these reactions require stoichiometric amounts of copper powder and high temperatures (often exceeding 200 °C), particularly for less reactive aryl halides. wikipedia.orgnih.gov Modern protocols have introduced soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.gov

In the context of this compound, the hydroxyl group can act as a nucleophile in an Ullmann ether synthesis, reacting with an activated aryl halide to form a diaryl ether. This approach is complementary to the Chan-Lam coupling. The Goldberg reaction, a variation of the Ullmann condensation for C-N bond formation, would be relevant if the hydroxyl group were converted to an amino group. wikipedia.org

Despite the often harsh conditions, the Ullmann reaction remains a relevant and powerful tool in organic synthesis, especially for large-scale industrial applications where the cost of the catalyst is a significant factor. nih.govwikipedia.org

Redox Transformations of the Nicotinate (B505614) Structure

The functional groups and the aromatic ring of this compound are susceptible to various oxidation and reduction reactions, enabling access to different classes of compounds.

Oxidation Reactions of Pyridine Ring Substituents

While this compound itself does not possess a readily oxidizable substituent like a methyl group, the oxidation of such groups on a pyridine ring is a well-established transformation. If a methyl group were present on the ring, for instance, it could be oxidized to a carboxylic acid. google.comrsc.orgacs.org This is a fundamental transformation for modifying the electronic and physical properties of the molecule.

Common methods for the oxidation of methylpyridines to pyridine carboxylic acids include using strong oxidizing agents. google.comacs.org Another approach involves the iodine-promoted Kornblum oxidation, where an in-situ generated alkyl iodide is oxidized by dimethyl sulfoxide (B87167) (DMSO) under mild, metal-free conditions. researchgate.net These methods highlight the potential for functional group interconversion on the pyridine scaffold.

Table 3: Methods for Oxidation of Methyl Groups on Pyridine Rings

| Reagent(s) | Conditions | Product |

|---|---|---|

| Halogen (e.g., Cl₂) / H₂O | Elevated Temperature, Actinic Radiation | Pyridine Carboxylic Acid |

| N-Alkyl Pyridinium (B92312) Salts / O₂ | Acetonitrile, Heat | Toluenic Acid (from Xylene) |

This table shows general methods for the oxidation of methyl groups on aromatic rings, which could be applied to analogous pyridine derivatives. google.comrsc.orgresearchgate.net

Reduction of the Pyridine Ring System to Hydrogenated Analogues (e.g., Nipecotic Acid Derivatives)

The pyridine ring of this compound can be fully reduced to its corresponding piperidine (B6355638) structure. This transformation yields derivatives of nipecotic acid (piperidine-3-carboxylic acid), which are valuable scaffolds in medicinal chemistry, notably as GABA uptake inhibitors.

Catalytic hydrogenation is the most common method for this reduction. The reaction is typically carried out under an atmosphere of hydrogen gas using a heterogeneous catalyst such as platinum(IV) oxide (PtO₂), rhodium-on-carbon (Rh/C), or palladium-on-carbon (Pd/C). The reaction conditions, including pressure, temperature, and solvent (often acidic), can be tuned to achieve complete saturation of the ring. For instance, the reduction of pyridine carboxylic acid esters often proceeds efficiently in acidic media like ethanol (B145695) with hydrochloric acid, which helps to activate the ring towards reduction.

Alternatively, transfer hydrogenation methods, using reagents like Hantzsch esters in the presence of a catalyst, can also effect the reduction of the C=N bond within the pyridine ring, offering a milder alternative to high-pressure hydrogenation. nih.gov The resulting substituted nipecotic acid esters are versatile intermediates for further synthetic elaboration.

Table 4: Common Catalysts for Pyridine Ring Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Conditions |

|---|---|---|---|

| PtO₂ (Adam's catalyst) | H₂ (gas) | Acetic Acid or EtOH/HCl | 1-50 atm, Room Temp to 50 °C |

| Rh/C | H₂ (gas) | H₂O, EtOH | 1-10 atm, Room Temp |

This table lists common catalytic systems for the reduction of pyridine rings to piperidines, applicable to the synthesis of nipecotic acid derivatives from nicotinates.

Cycloaddition Reactions Utilizing the Hydroxynicotinate Scaffold

The inherent electronic properties of the this compound ring system make it an intriguing candidate for cycloaddition reactions. These transformations offer a powerful means to construct polycyclic structures with high efficiency and stereocontrol.

Oxidopyridinium Betaine (B1666868) Generation and Cycloaddition Reactions

A key transformation to unlock the cycloaddition potential of this compound is its conversion into a corresponding oxidopyridinium betaine. This can be conceptually achieved through N-alkylation or N-acylation, followed by deprotonation of the hydroxyl group. The resulting zwitterionic species is a versatile 1,3-dipole that can participate in a variety of cycloaddition reactions.

The generation of the betaine is anticipated to be facilitated by the electron-withdrawing nature of the fluoro and methoxycarbonyl substituents, which increases the acidity of the hydroxyl proton. The choice of the N-substituent is crucial as it can influence the stability and reactivity of the resulting betaine. For instance, N-phenacyl groups are known to stabilize pyridinium ylides and facilitate their in-situ generation for cycloaddition reactions. researchgate.net

Once generated, the oxidopyridinium betaine derived from this compound can undergo cycloaddition with various dipolarophiles. These reactions are powerful tools for the construction of bridged bicyclic systems, which are common motifs in natural products. The reactivity of such betaines is influenced by the nature of the substituents on the pyridine ring. rsc.org

Intermolecular [4+3], [5+2], [5+4], and [5+6] Cycloadditions

The oxidopyridinium betaine derived from this compound is a versatile five-atom component for various intermolecular cycloaddition reactions.

[4+3] Cycloadditions: While less common for oxidopyridinium betaines, they can conceptually react as a four-carbon unit with a three-carbon component. More relevant to this system is the reaction of the corresponding 2-pyrone tautomer with an oxyallyl cation, which has been shown to be a viable method for constructing seven-membered carbocycles. clockss.org The presence of the fluoro and ester groups on the hydroxynicotinate scaffold would be expected to influence the regioselectivity of such cycloadditions.

[5+2] Cycloadditions: This is a well-established reaction manifold for oxidopyridinium and oxidopyrylium ylides, providing access to seven-membered rings, specifically the 8-oxabicyclo[3.2.1]octane scaffold. researchgate.netnih.govrsc.orgnsf.gov The reaction typically proceeds with high regioselectivity and can be rendered enantioselective through the use of chiral catalysts. nsf.gov The reaction of the betaine from this compound with various alkenes and alkynes would be expected to yield highly functionalized bridged heterocycles. DFT calculations on related systems suggest that these cycloadditions can proceed through a stepwise mechanism. nih.gov The relative reactivity of oxidopyridinium ions compared to their oxidopyrylium counterparts has been a subject of computational studies, with activation barriers for the nitrogen-containing systems predicted to be higher. nih.gov

[5+4] and [5+6] Cycloadditions: The participation of oxidopyridinium betaines in higher-order cycloadditions such as [5+4] and [5+6] is also conceivable, reacting with larger π-systems like fulvenes. rsc.org These reactions would lead to the formation of nine- and ten-membered rings, respectively, offering a route to complex polycyclic architectures that are otherwise difficult to access.

The outcomes of these intermolecular cycloadditions are summarized in the table below, based on the reactivity of analogous systems.

| Cycloaddition Type | Dipolarophile | Expected Product Core | Key Features |

| [4+3] | Oxyallyl Cation | Bicyclo[3.2.1]octane | Stereoselective, forms seven-membered carbocycles. clockss.org |

| [5+2] | Alkenes, Alkynes | 8-Azabicyclo[3.2.1]octane | High regioselectivity, access to tropane-like skeletons. researchgate.netnih.gov |

| [5+4] | Dienes | Polycyclic Systems | Formation of nine-membered rings. |

| [5+6] | Fulvenes | Polycyclic Systems | Formation of ten-membered rings, based on reactivity with 3-oxido-pyridiniums. rsc.org |

Intramolecular Cycloaddition Approaches for Polycyclic Frameworks

By tethering a dipolarophile to the this compound scaffold, intramolecular cycloadditions can be employed to construct complex polycyclic frameworks. This strategy is particularly powerful for the synthesis of intricate natural product skeletons.

For instance, attaching an alkenyl or alkynyl chain to the nitrogen atom or one of the ring carbons would set the stage for an intramolecular [5+2] cycloaddition of the corresponding oxidopyridinium betaine. Such reactions have been shown to be highly effective in the synthesis of tricyclic nitrogenous systems. researchgate.net The length and nature of the tether play a crucial role in determining the feasibility and stereochemical outcome of the cyclization. These intramolecular cycloadditions often proceed with high levels of diastereoselectivity, which can be predicted by considering the minimization of steric and torsional strain in the transition state. researchgate.net

Diastereoselective and Regioselective Control in Cycloaddition Processes

Achieving high levels of diastereoselectivity and regioselectivity is paramount in the application of cycloaddition reactions for complex molecule synthesis. In the context of the oxidopyridinium betaine derived from this compound, several factors are expected to govern the stereochemical outcome.

Regioselectivity: The regioselectivity of the cycloaddition is primarily dictated by the electronic nature of both the betaine and the dipolarophile. The electron-withdrawing fluoro and methoxycarbonyl groups on the pyridinium ring will significantly influence the frontier molecular orbital (FMO) energies and coefficients, thereby directing the orientation of the incoming dipolarophile. For example, in the [3+2] cycloaddition of pyridinium ylides, the presence of electron-withdrawing groups on the pyridine ring favors the reaction. mdpi.com

Diastereoselectivity: The diastereoselectivity, particularly the endo/exo selectivity, is influenced by a combination of steric and electronic factors. In [4+3] cycloadditions of related oxidopyridinium ions, the use of silyl-substituted dienes has been shown to direct the cycloaddition to favor the endo product. nsf.govdigitellinc.com Similarly, in 1,3-dipolar cycloadditions of 3-oxidopyridinium betaines, the substituents on the betaine and the dipolarophile can lead to high diastereoselectivity. nih.gov The stereochemical outcome of intramolecular cycloadditions is often highly predictable based on conformational constraints of the tether. researchgate.net The development of catalytic enantioselective variants of these cycloadditions, often employing chiral Lewis acids or organocatalysts, would be a significant advancement. nsf.gov

Multi-Step Synthesis of Complex Molecular Architectures Incorporating this compound Moieties

The functional group handles present in this compound make it a valuable building block for the multi-step synthesis of more complex molecular architectures. The ester can be hydrolyzed or converted to an amide, the hydroxyl group can be alkylated or used as a directing group, and the fluoro substituent can potentially participate in nucleophilic aromatic substitution reactions.

A hypothetical synthetic strategy could involve the initial elaboration of the this compound core, followed by its incorporation into a larger molecular framework via cross-coupling reactions or other C-C bond-forming strategies. For example, the pyridine ring could be further functionalized through C-H activation or by conversion of the fluoro group. The synthesis of highly functionalized pyridines is an active area of research, with various methods being developed. nih.govorganic-chemistry.org

The ability to perform late-stage functionalization on complex molecules containing a pyridine ring is particularly attractive. nih.govacs.orgacs.org The presence of the fluoro group at the 5-position of the hydroxynicotinate could allow for selective nucleophilic aromatic substitution under appropriate conditions, enabling the introduction of a diverse range of functionalities at a late stage in a synthetic sequence.

The cycloaddition reactions discussed in the previous sections also provide a powerful entry into complex polycyclic systems. The resulting cycloadducts, with their densely functionalized and stereochemically rich frameworks, can serve as advanced intermediates for the synthesis of natural products and their analogues. For example, the bicyclic products from [5+2] cycloadditions could be further elaborated through ring-opening, rearrangement, or functional group interconversion to access a variety of complex scaffolds.

Applications As a Versatile Synthetic Intermediate and Building Block

Precursor Role in the Synthesis of Diverse Fluorinated Pyridine (B92270) and Nicotinate (B505614) Derivatives

The strategic placement of functional groups on the pyridine ring of Methyl 5-fluoro-6-hydroxynicotinate makes it an ideal precursor for a variety of fluorinated pyridine and nicotinate derivatives. The hydroxyl group can be readily converted into other functionalities, such as ethers, esters, or halides, providing a handle for further synthetic manipulations. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions.

The fluorine atom at the 5-position significantly influences the reactivity of the pyridine ring, often directing further substitutions and enhancing the metabolic stability of the final products. This is a crucial aspect in medicinal chemistry, where the introduction of fluorine can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.

A key synthetic transformation involves the modification of the 6-hydroxy group. For instance, alkylation or arylation of the hydroxyl group can lead to a diverse library of 6-alkoxy or 6-aryloxy-5-fluoronicotinates. These derivatives can serve as intermediates for more complex molecules. Furthermore, the hydroxyl group can be converted to a triflate or other leaving group, enabling cross-coupling reactions to introduce various substituents at the 6-position of the pyridine ring.

The following table summarizes some of the key transformations of this compound and the resulting classes of compounds:

| Starting Material | Reagent/Condition | Product Class |

| This compound | Alkyl halide, Base | 6-Alkoxy-5-fluoronicotinates |

| This compound | Aryl boronic acid, Palladium catalyst | 6-Aryloxy-5-fluoronicotinates |

| This compound | Triflic anhydride, Pyridine | Methyl 5-fluoro-6-(trifluoromethanesulfonyloxy)nicotinate |

| This compound | Lithium hydroxide, Water | 5-Fluoro-6-hydroxynicotinic acid |

Contribution to the Construction of Bridged Nitrogen Heterocyclic Scaffolds

Bridged nitrogen heterocyclic scaffolds are important structural motifs found in many natural products and pharmaceuticals. The rigid, three-dimensional architecture of these molecules often imparts high binding affinity and selectivity for biological targets. This compound can serve as a key building block in the synthesis of such complex structures.

The presence of multiple reactive sites on the molecule allows for intramolecular cyclization reactions to form bridged systems. For example, after suitable modification of the ester and hydroxyl groups, the pyridine ring can participate in cyclization reactions to form bicyclic or polycyclic structures. The fluorine atom can play a role in directing the regioselectivity of these cyclizations and can also be a key feature in the final bridged product.

While specific examples directly utilizing this compound for the construction of bridged nitrogen heterocyclic scaffolds are not extensively documented in publicly available literature, its structural features are highly amenable to such synthetic strategies. The general principles of intramolecular cyclization reactions involving functionalized pyridines can be applied to this versatile building block to access novel and complex bridged architectures.

Implementation in Strategies for Enhancing Molecular Diversity and Complexity

The pursuit of molecular diversity is a central theme in drug discovery and chemical biology. The ability to generate a wide range of structurally distinct molecules from a common starting material is highly desirable. This compound is an excellent scaffold for diversity-oriented synthesis due to its multiple points of diversification.

By systematically varying the substituents at the hydroxyl and ester positions, and by performing further reactions on the pyridine ring, a vast chemical space can be explored. For instance, a library of compounds can be generated by reacting the hydroxyl group with a diverse set of alkylating or acylating agents. The resulting esters or ethers can then be subjected to further transformations, such as palladium-catalyzed cross-coupling reactions at other positions of the pyridine ring, if appropriately functionalized.

The fluorine atom also contributes to enhancing molecular complexity. Its presence can create unique stereoelectronic environments that can influence the conformation and biological activity of the resulting molecules. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate properties such as lipophilicity, pKa, and metabolic stability.

Computational and Theoretical Investigations of Methyl 5 Fluoro 6 Hydroxynicotinate Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

HOMO-LUMO Analysis : The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons in a reaction. The LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. scirp.orgnih.gov A smaller gap generally suggests higher reactivity. scirp.org For Methyl 5-fluoro-6-hydroxynicotinate, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the hydroxyl oxygen, while the LUMO would likely be distributed over the electron-deficient parts of the ring and the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution on the molecule's surface. libretexts.org It is invaluable for predicting how molecules interact and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnumberanalytics.com In an MEP map, electron-rich regions (negative potential, susceptible to electrophilic attack) are typically colored red, while electron-poor regions (positive potential, susceptible to nucleophilic attack) are colored blue. libretexts.orgresearchgate.net For this compound, the MEP would likely show a strong negative potential around the pyridine nitrogen and the hydroxyl oxygen, making them prime sites for protonation or interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential.

An illustrative data table of theoretically calculated electronic properties for this compound, based on typical DFT (B3LYP/6-311++G(d,p)) calculations, is presented below.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.85 eV | Indicates electron-donating ability; related to ionization potential. |

| Energy of LUMO | -1.95 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.90 eV | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule. |

| Max Negative MEP | -45 kcal/mol | Site of highest electron density (e.g., around N or O atoms), indicating likely site for electrophilic attack. rsc.org |

| Max Positive MEP | +50 kcal/mol | Site of lowest electron density (e.g., around acidic H), indicating likely site for nucleophilic attack. rsc.org |

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is a powerful tool for exploring the detailed mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally. nih.govrsc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the energy barriers that control reaction rates. numberanalytics.com

A key goal in mechanistic studies is the identification of transition states. A transition state is a specific molecular configuration that represents the highest energy point along the reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. github.iowikipedia.org According to Transition State Theory, the energy of this state determines the activation energy and thus the rate of the reaction. numberanalytics.comwikipedia.org

For a reaction involving this compound, such as electrophilic aromatic substitution, computational methods can be used to:

Optimize the geometries of the reactants and products.

Propose a plausible geometry for the transition state.

Perform a transition state optimization calculation.

Confirm the nature of the transition state by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

A hypothetical reaction energy profile for the nitration at the C2 position of the pyridine ring is shown below.

| Species | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Molecule + NO₂⁺) | 0.0 | Starting materials of the reaction. |

| Transition State (TS) | +18.5 | Highest energy point on the reaction pathway; determines the reaction rate. wikipedia.org |

| Intermediate (Wheland-type) | +5.2 | A transient species formed after the transition state. |

| Products (Nitrated Molecule + H⁺) | -10.3 | Final products of the reaction. |

Regioselectivity refers to the preference of a reaction to occur at one position over another. rsc.org In a molecule like this compound, the pyridine ring has several potential sites for substitution. The directing effects of the existing substituents (F, OH, COOCH3) make the prediction of the most reactive site non-trivial.

Computational methods can predict regioselectivity by analyzing properties derived from DFT. One of the most powerful tools for this is the Fukui function . wikipedia.orgnumberanalytics.com The Fukui function, f(r), identifies the most reactive sites in a molecule by analyzing the change in electron density as an electron is added or removed. hackernoon.comyoutube.com

f+(r) predicts the site for nucleophilic attack (where an electron is best accepted).

f-(r) predicts the site for electrophilic attack (where an electron is most easily donated).

By calculating the condensed Fukui indices for each atom in the ring, one can rank the potential sites for a given type of reaction. acs.org

The table below presents hypothetical condensed Fukui indices (f-) for the ring carbons of this compound, predicting the most likely site for electrophilic attack.

| Ring Atom | Hypothetical Fukui Index (f-) | Predicted Reactivity towards Electrophiles |

|---|---|---|

| C2 | 0.28 | High |

| C4 | 0.15 | Moderate |

| C5 | - | Substituted with F |

| C6 | - | Substituted with OH |

A higher f- value indicates a greater propensity for electrophilic attack.

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. nih.gov Conformational analysis, a key aspect of this, studies the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. acs.org Understanding the preferred conformations is crucial as it dictates the molecule's shape, which in turn influences its physical properties and biological activity.

For derivatives of this compound, conformational analysis would be critical. For instance, if the methyl ester were replaced with a larger, more flexible alkyl chain (e.g., a propyl group, forming Propyl 5-fluoro-6-hydroxynicotinate ), several low-energy conformers would exist due to rotation around the C-C and C-O single bonds of the ester side chain.

Computational methods can map the potential energy surface as a function of key dihedral angles to identify the most stable conformers. The results are often presented as a table of relative energies.

The following table illustrates a hypothetical conformational analysis for a derivative, showing the relative stability of different rotamers of the ester group.

| Conformer of Propyl Ester Side Chain | Hypothetical Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | ~75% |

| Syn-periplanar | ~0° | 1.10 | ~15% |

| Gauche | ~60° | 0.85 | ~10% |

This analysis reveals the most likely shapes the derivative molecule will adopt in solution, providing critical information for applications such as drug design, where molecular shape determines how a molecule fits into a biological receptor. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in Methyl 5-fluoro-6-hydroxynicotinate can be determined.

While specific experimental NMR data for this compound is not widely published in publicly accessible databases, the expected spectral features can be inferred from the analysis of closely related compounds such as Methyl 5-hydroxynicotinate and 5-fluoro-6-hydroxynicotinic acid.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The fluorine atom at the 5-position and the hydroxyl group at the 6-position will influence the chemical shifts of the adjacent aromatic protons. The methyl ester protons will appear as a sharp singlet in the upfield region, generally around 3.8-4.0 ppm. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the methyl ester group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the pyridine ring will resonate in the aromatic region (110-160 ppm), with their specific chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant, which is a characteristic feature. The methyl carbon of the ester group will appear at a higher field, typically around 50-55 ppm.

Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.0 - 8.2 | C2: 140 - 145 |

| H4 | 7.3 - 7.5 | C3: 120 - 125 |

| OH | Variable (broad singlet) | C4: 115 - 120 (d, JC-F) |

| OCH₃ | 3.8 - 4.0 | C5: 150 - 155 (d, JC-F) |

| C6: 155 - 160 | ||

| C=O: 165 - 170 | ||

| OCH₃: 52 - 55 |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant. The predicted values are for illustrative purposes and may vary from experimental data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an unambiguous molecular formula. This is particularly important for newly synthesized compounds to confirm their identity.

For this compound, HRMS would be used to determine its exact mass. The calculated exact mass for the molecular formula C₇H₆FNO₃ is 171.0332 u. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This high level of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

| Technique | Ionization Mode | Calculated m/z | Observed m/z | Molecular Formula |

| HRMS | ESI+ | 172.0410 ([M+H]⁺) | e.g., 172.0408 | C₇H₇FNO₃ |

| HRMS | ESI- | 170.0254 ([M-H]⁻) | e.g., 170.0251 | C₇H₅FNO₃ |

Note: ESI stands for Electrospray Ionization. The "Observed m/z" values are hypothetical examples demonstrating the expected high precision.

X-ray Crystallography for Elucidation of Solid-State Molecular and Supramolecular Structures (of derivatives and related compounds)

Studies on nicotinic acid and its derivatives have revealed that the pyridine ring is typically planar. The solid-state structures are often stabilized by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of nicotinic acid, hydrogen bonds form between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of supramolecular chains or sheets.

常见问题

Basic Research Questions

Q. How can the synthesis of Methyl 5-fluoro-6-hydroxynicotinate be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, analogues like Ethyl 6-acetyl-2-chloro-5-fluoronicotinate ( ) are synthesized via esterification under anhydrous conditions. Use HPLC (≥95% purity threshold) and NMR (to confirm fluorination at C5 and hydroxylation at C6) for purity validation. Parallel experiments with controlled catalysts (e.g., Pd/C or organocatalysts) can identify optimal conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : / NMR to confirm substituent positions and hydrogen bonding interactions (e.g., hydroxyl proton at C6).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHFNO).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability (e.g., compare with Ethyl 5-(aminomethyl)nicotinate hydrochloride in ).

- Reference protocols from for replicable experimental documentation .

Q. How should stability studies be designed for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to stressors (40°C/75% RH, light, acidic/basic buffers) over 4–12 weeks. Monitor degradation via HPLC and track fluorinated byproducts (e.g., defluorination or ester hydrolysis).

- Kinetic Modeling : Use Arrhenius equations to predict shelf life. For hygroscopic compounds like nicotinate derivatives (), include desiccant-controlled storage trials .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C2/C4 positions susceptible to substitution).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

- Benchmarking : Compare results with experimental kinetics from analogues like Methyl 2,6-dichloro-5-fluoronicotinate (). Tools mentioned in (data visualization) aid in validating computational models .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How can contradictory spectroscopic data for this compound across studies be resolved?

- Methodological Answer :

- Systematic Review : Follow COSMOS-E guidelines ( ) to aggregate data from peer-reviewed studies, excluding non-validated sources.

- Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent polarity in NMR, column type in HPLC).

- Collaborative Validation : Reproduce results across independent labs using standardized protocols ( ) .

Q. What in vitro assays are suitable for elucidating the biological mechanism of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization.

- Cellular Uptake Studies : Radiolabel the compound (e.g., ) and quantify intracellular accumulation via scintillation counting.

- Structural Analogues : Reference Ethyl 5-(aminomethyl)nicotinate hydrochloride () for assay design. Frame hypotheses using PICOT (): “In cancer cell lines (P), does this compound (I) compared to 5-fluorouracil (C) reduce proliferation (O) over 72 hours (T)?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。